

N-methylglutamic acid chemical properties and structure

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Compound of Interest

Compound Name: *N-methylglutamic acid*

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An In-depth Technical Guide to **N-methylglutamic Acid**: Chemical Properties, Structure, and Experimental Protocols

Introduction

N-methyl-L-glutamic acid is a derivative of the amino acid L-glutamic acid, characterized by the presence of a methyl group on the alpha-amino nitrogen.^{[1][2]} This modification confers unique chemical and biological properties, making it a molecule of significant interest to researchers in neuroscience, drug development, and biochemistry. In neuroscience, it is recognized as a potent agonist for glutamate receptors, playing a role in synaptic transmission and neuroplasticity.^[3] Its potential applications are being explored for the treatment of neurological disorders.^[3] Beyond neuroscience, N-methyl-L-glutamic acid is an intermediate in methane metabolism and is also investigated for its potential use as a flavor enhancer in the food industry.^{[2][3][4]}

This technical guide provides a comprehensive overview of the chemical properties, structure, experimental protocols for synthesis and analysis, and the known biological signaling pathways of **N-methylglutamic acid**.

Chemical Properties and Structure

N-methyl-L-glutamic acid is a white to off-white solid.^[3] It is soluble in water and exists as a zwitterion in the solid state, with the amino group being protonated.^{[4][5]}

Table 1: Chemical and Physical Properties of N-methyl-L-glutamic Acid

Property	Value	Source
IUPAC Name	(2S)-2-(methylamino)pentanedioic acid	[1] [2]
Synonyms	N-Me-L-Glu-OH, Methyl glutamic acid	[1] [3]
Molecular Formula	C6H11NO4	[1] [2] [3]
Molecular Weight	161.16 g/mol	[1] [2]
CAS Number	6753-62-4 (L-isomer)	[3]
Appearance	White to off-white solid	[3]
pKa (Strongest Acidic)	3.89 (Predicted)	[4]
Water Solubility	51.1 g/L (Predicted)	[4]
logP	0.46 (Predicted)	[4]
SMILES	CN--INVALID-LINK--C(=O)O	[1]
InChI Key	XLBVNMSMSMFQMKEY-BYPYZUCNSA-N	[1] [2]

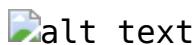
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Figure 1: 2D Chemical Structure of N-methyl-L-glutamic acid

Experimental Protocols

Synthesis of N-methyl-L-glutamic Acid

This method utilizes N-methyl-L-amino acid dehydrogenases (NMAADHs) from bacteria such as *Pseudomonas putida* to catalyze the reductive amination of a keto acid with methylamine.[\[6\]](#)

Materials:

- Engineered *C. glutamicum* strain expressing NMAADH
- Minimal medium for fermentation
- Methylamine solution
- Fermentor with pH and dissolved oxygen control
- HPLC for product quantification

Procedure:

- Pre-culture: Inoculate a single colony of the engineered *C. glutamicum* strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.[6]
- Fermentation: Inoculate the main fermentor containing the minimal medium with the pre-culture. Maintain the pH at 7.0 and the temperature at 30°C. Ensure aeration and agitation to maintain a dissolved oxygen level above 20%. [6]
- Induction and Substrate Feeding: Upon reaching a suitable cell density, induce the expression of the NMAADH gene. Begin feeding the culture with a solution of the corresponding keto acid and methylamine.[6]
- Monitoring: Periodically take samples to monitor cell growth (OD600), glucose consumption, and the production of N-methyl-L-glutamic acid using HPLC.[6]
- Harvesting and Product Isolation: Once the reaction is complete, harvest the cells by centrifugation. The N-methyl-L-glutamic acid can be isolated from the supernatant and purified using techniques such as ion-exchange chromatography or preparative HPLC.[6]

This method involves the esterification of L-glutamic acid in methanol with sulfuric acid as a catalyst.[7]

Materials:

- L-glutamic acid

- Methanol
- Concentrated Sulfuric Acid (H₂SO₄)
- Barium Hydroxide (Ba(OH)₂)
- Barium Chloride (BaCl₂) for testing

Procedure:

- Dissolve L-glutamic acid in methanol, and add an equimolar amount of concentrated H₂SO₄ to aid dissolution.^[7]
- Add a catalytic amount of concentrated H₂SO₄ (3-20% of the molar amount of L-glutamic acid).^[7]
- Allow the esterification reaction to proceed for 1 hour at 30°C.^[7]
- Neutralize and remove the catalytic H₂SO₄ by adding Ba(OH)₂.^[7]
- Recover the methanol via distillation. The remaining oily substance contains the product.^[7]
- Dissolve the oily matter in water and add an aqueous solution of Ba(OH)₂ to remove any remaining H₂SO₄. Use BaCl₂ to test for the complete removal of sulfate ions.^[7]
- Filter to remove the BaSO₄ precipitate and wash the filter cake with water.^[7]
- Concentrate the filtrate under reduced pressure to induce crystallization.^[7]
- Recrystallize the product from the refrigerator at 10°C to -10°C.^[7]
- Filter the crystals, wash with methanol, and dry to obtain the final product.^[7]

Purification of N-methyl-L-glutamic Acid

Purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization as described in the chemical synthesis protocol.^{[6][7]}

Analysis of N-methyl-L-glutamic Acid

This sensitive method allows for the determination of **N-methylglutamic acid** in biological samples.[\[8\]](#)[\[9\]](#)

Materials:

- Biological tissue homogenate
- N- α -(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) as a chiral derivatizing agent[\[9\]](#)
- 0.5 M NaHCO₃
- Acetone
- HPLC system with a UV detector
- ODS-Hypersil column
- Mobile phase: Trifluoroacetic acid (TFA)/water and TFA/Acetonitrile (MeCN) gradient[\[9\]](#)

Procedure:

- Sample Preparation: Homogenize the biological tissue sample.
- Derivatization: To the sample, add a solution of FDNP-Val-NH₂ in acetone and 0.5 M NaHCO₃. This reaction forms diastereomers.[\[9\]](#)
- HPLC Analysis: Separate the formed diastereomers by HPLC on an ODS-Hypersil column using a TFA/water-TFA/MeCN gradient.[\[9\]](#)
- Detection: Monitor the elution profile by UV absorption at 340 nm. This method can achieve detection levels as low as 5-10 pmol.[\[9\]](#)

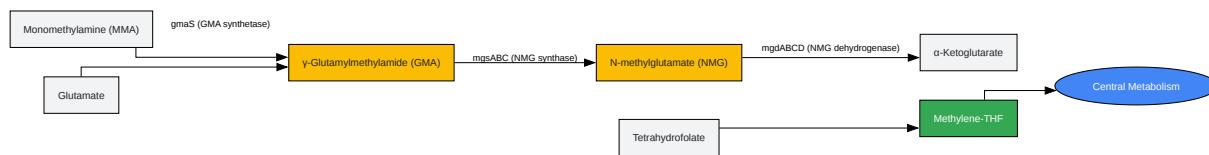
Biological Role and Signaling Pathways

N-methyl-L-glutamic acid is an agonist of glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system.[\[3\]](#) It is also an important intermediate in

the metabolism of single-carbon compounds in certain bacteria.[2][10]

N-methylglutamate Pathway in *Methylobacterium extorquens DM4*

In *Methylobacterium extorquens DM4*, **N-methylglutamic acid** is a key intermediate in the utilization of monomethylamine (MMA) as a source of carbon, nitrogen, and energy.[10]

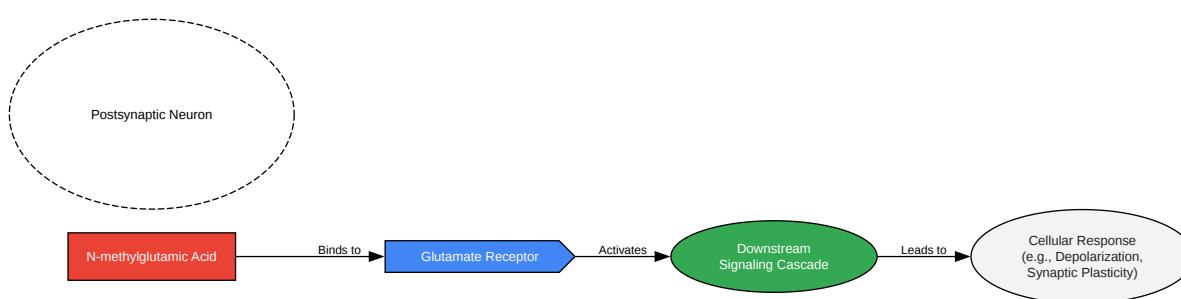
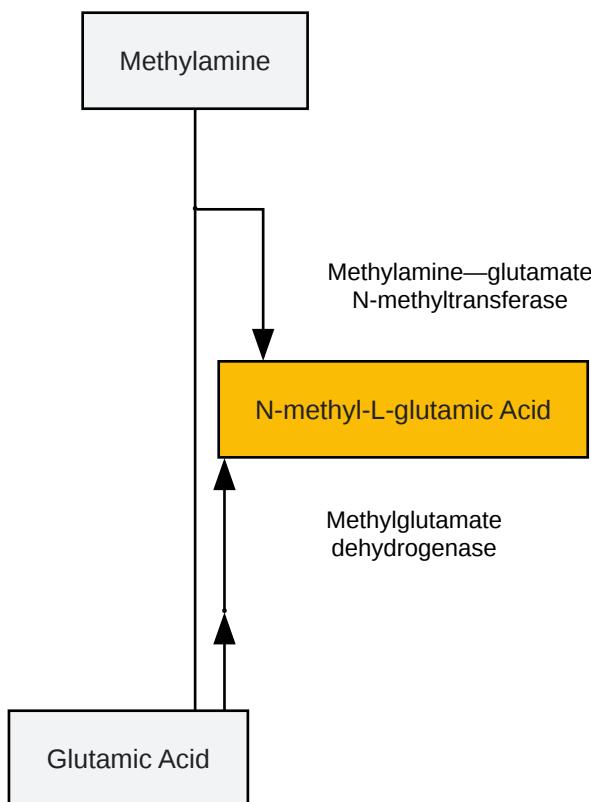


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Caption: N-methylglutamate pathway for monomethylamine utilization.

Biosynthesis and Degradation in Methane Metabolism

N-methyl-L-glutamic acid is synthesized from methylamine and glutamic acid and can be demethylated back to glutamic acid.[2][4]



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